2-Phenyl-2-propanol

Catalog No.
S570610
CAS No.
617-94-7
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-propanol

CAS Number

617-94-7

Product Name

2-Phenyl-2-propanol

IUPAC Name

2-phenylpropan-2-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

BDCFWIDZNLCTMF-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)O

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, BENZENE

Synonyms

2-phenyl-2-propanol, 2-phenylpropanol-2, dimethylphenylcarbinol

Canonical SMILES

CC(C)(C1=CC=CC=C1)O

As a Chemical Intermediate:

  • Organic Synthesis: 2-Ph-2-PrOH serves as a valuable building block for synthesizing various organic compounds. Its functional groups (phenyl and hydroxyl) allow for diverse chemical transformations, making it a versatile starting material for complex molecules. Source: Sigma-Aldrich product page, 2-Phenyl-2-propanol, 97%:
  • Pharmaceuticals, Agrochemicals, and Dyestuffs: Due to its reactive nature, 2-Ph-2-PrOH is employed as a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyestuffs. Its specific applications in these fields remain commercially sensitive information and are not publicly disclosed. Source: Thermo Scientific Chemicals product page, 2-Phenyl-2-propanol, 98+%:

As a Subject of Research:

  • Natural Product: 2-Ph-2-PrOH has been identified as a natural product found in various plant and bacterial sources, including Streptomyces albidoflavus, Cedronella canariensis, and Zanthoxylum bungeanum. Source: PubChem, 2-Phenyl-2-propanol: )
  • Metabolic Studies: Research suggests that 2-Ph-2-PrOH might be a metabolite of the human gut bacteria Mycoplasma genitalium. Studying its presence and potential functions in the human gut microbiome could provide insights into gut health and disease. Source: PubChem, 2-Phenyl-2-propanol: )

2-Phenyl-2-propanol is a tertiary alcohol with the chemical formula C₉H₁₂O. It is characterized by a phenyl group attached to a carbon atom that is also bonded to two methyl groups. The compound appears as a white to pale-yellow solid that is odorless, combustible, and has low solubility in water . It is primarily derived from cumene, serving as its main metabolite and a biomarker for exposure to this compound .

Typical of alcohols, including:

  • Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Grignard Reaction: This compound can be synthesized through the Grignard reaction involving phenylmagnesium bromide and acetone .

Several methods are employed for synthesizing 2-phenyl-2-propanol:

  • Grignard Reaction: The most common method involves the reaction of phenylmagnesium bromide with acetone, resulting in the formation of 2-phenyl-2-propanol .
  • Catalytic Oxidation of Cumene: A novel synthesis method involves the catalytic oxidation of cumene using nitrogen-doped carbon materials as catalysts. This method allows for high selectivity and conversion rates while being environmentally friendly .
  • Hydrogenation Reactions: Various hydrogenation methods can also be used to produce this compound from suitable precursors.

2-Phenyl-2-propanol finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Fragrance Industry: This compound is utilized in perfumes and cosmetics due to its pleasant odor profile .
  • Biomarker: As a metabolite of cumene, it is significant in toxicological assessments and monitoring exposure levels in humans .

Research on 2-phenyl-2-propanol has focused on its interactions within biological systems and its potential toxicological effects. Notably, it has been studied for its allergenic properties and its role as a metabolite that can indicate exposure to cumene. Studies have shown that it may provoke allergic reactions, necessitating caution in handling and exposure assessments .

Several compounds share structural or functional similarities with 2-phenyl-2-propanol. Here are some notable examples:

Compound NameStructureUnique Characteristics
CumeneC₉H₁₂Precursor of 2-phenyl-2-propanol; used in industrial applications.
1-Phenylpropan-1-olC₉H₁₂OPrimary alcohol; differs by having a hydroxyl group at the end of the chain.
1,1-DiphenylethanolC₁₄H₁₈OContains two phenyl groups; used in organic synthesis.
Benzyl alcoholC₇H₈OAromatic alcohol; commonly used as a solvent and in fragrances.

Each of these compounds exhibits unique properties and applications, highlighting the distinctive nature of 2-phenyl-2-propanol within this group. Its tertiary structure contributes to its unique reactivity patterns compared to primary or secondary alcohols.

Physical Description

Liquid

Color/Form

PRISMS

XLogP3

1.8

Boiling Point

202.0 °C
202 °C @ 760 MM HG

Density

0.9735 @ 20 °C/4 °C

Melting Point

36.0 °C
36 °C

UNII

JE030BGE05

GHS Hazard Statements

Aggregated GHS information provided by 1780 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 1780 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1756 of 1780 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure = 0.52 mm Hg at 37.8 °C

Pictograms

Irritant

Irritant

Other CAS

617-94-7

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Benzenemethanol, .alpha.,.alpha.-dimethyl-: ACTIVE

Analytic Laboratory Methods

SILUFOL UF 254, AN ALUMINUM FOIL COVERED WITH SILICA GEL AND A FLUORESCENT BINDER, WAS USED TO MONITOR THE TITLE COMPOUNDS IN WASTEWATER. THE BENZENE MOBILE PHASE WAS 9:1. SPRAYING WITH 0.2% 2,4-DINITROPHENYLHYDRAZINE IN 2 M HYDROGEN CHLORIDE OR 1% P-DIMETHYLAMINOBENZALDEHYDE IN ETHYL ETHER VISUALIZED ACETOPHENONE AND OTHER COMPONENTS, RESPECTIVELY.

Clinical Laboratory Methods

2-PHENYL-2-PROPANOL WAS DETERMINED IN URINE BY GAS CHROMATOGRAPHY USING GLASS COLUMNS PACKED WITH 5% OV-17 ON CHROMOSORB WHP AND COLUMN TEMP INCREASED AT 4 DEGREES/MINUTE TO 250 DEGREES C. HYDROGEN, AIR AND NITROGEN CARRIER GASES AND A FLAME IONIZATION DETECTOR WERE UTILIZED. THIS METHOD GAVE 79.3% RECOVERY WITH A COEFFICIENT OF VARIATION FOR 0.3 MG/100 ML SAMPLES OF 6.9.
AFTER HYDROLYSIS OF THE GLUCURONIDE CONJUGATE OF DIMETHYLPHENYLCARBINOL (I), I IS EXTRACTED FROM THE URINE SAMPLE AT PH 8 WITH ETHYL ETHER. THE EXTRACT IS GAS-CHROMATOGRAPHED ON AN APIEZON L-COATED CHROMOSORB W COLUMN AT 130 DEGREES; I IS DETECTED BY FLAME IONIZATION. METHOD IS APPLICABLE TO THE EVALUATION OF THE DEGREE OF EXPOSURE TO ISOPROPYLBENZENE, OF WHICH I IS A METABOLITE.

Dates

Modify: 2023-08-15

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